1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one
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Overview
Description
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one is a chemical compound with a molecular formula of C13H14O3 It is characterized by the presence of an indene ring substituted with methoxy groups at positions 4 and 7, and an ethanone group at position 1
Preparation Methods
The synthesis of 1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxyindanone.
Reaction Conditions: The key step involves the alkylation of 4,7-dimethoxyindanone with an appropriate alkylating agent under basic conditions. Common reagents used include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or amines.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted indenes.
Scientific Research Applications
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4,7-Dimethoxy-1H-inden-2-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-iodophenyl)ethan-1-one and 1-(3-aminophenyl)ethan-1-one share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of methoxy groups at positions 4 and 7 of the indene ring in this compound imparts unique chemical properties, making it distinct from other related compounds.
Properties
CAS No. |
90269-89-9 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(4,7-dimethoxy-1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C13H14O3/c1-8(14)9-6-10-11(7-9)13(16-3)5-4-12(10)15-2/h4-6H,7H2,1-3H3 |
InChI Key |
XTKHQZKSJCEPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2C1)OC)OC |
Origin of Product |
United States |
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